molecular formula C30H59O2- B1234502 Melissate

Melissate

Cat. No.: B1234502
M. Wt: 451.8 g/mol
InChI Key: VHOCUJPBKOZGJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Melissate, also known as methyl this compound, is the methyl ester of triacontanoic acid. It is identified as a constituent of the long-chain fatty acids found in plant surface waxes, as detected in analyses of plant extracts . As a higher fatty acid ester, it is of interest in chemical ecology and plant physiology research, particularly in studies concerning plant cuticular wax composition and its protective functions. The specific research applications, mechanism of action, and detailed physicochemical properties of purified this compound require further characterization from specialized chemical databases and scientific literature. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C30H59O2-

Molecular Weight

451.8 g/mol

IUPAC Name

triacontanoate

InChI

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32)/p-1

InChI Key

VHOCUJPBKOZGJD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Melissate exhibits significant pharmacological properties, particularly in the treatment of mood disorders and neuroprotection. Research indicates that extracts from Melissa officinalis can modulate neurotransmitter systems, primarily through the inhibition of enzymes such as gamma-aminobutyric acid transaminase (GABA-T) and monoamine oxidase A (MAO-A). These enzymes are crucial in regulating mood and anxiety levels.

Case Study: Neuropharmacological Effects

A study comparing a standardized phospholipid carrier-based extract (Relissa™) with unformulated dry extracts demonstrated that Relissa™ significantly enhanced the inhibition of GABA-T and MAO-A, suggesting superior efficacy in managing low-mood states and associated conditions. The study utilized various assays to assess antioxidant properties and cytotoxic effects, revealing the extract's potential as a neuroprotective agent against oxidative stress in neuronal cells .

Antioxidant Properties

This compound is noted for its antioxidant capabilities, which are vital in combatting oxidative stress-related diseases. The antioxidant activity of Melissa officinalis extracts has been evaluated through multiple assays, including DPPH, FRAP, and ORAC.

Data Table: Antioxidant Activity Comparison

Assay TypeRelissa™ Extract (IC50)Unformulated Extract (IC50)
DPPH0.04 mg/mL0.08 mg/mL
FRAP0.05 mg/mL0.10 mg/mL
ORAC0.03 mg/mL0.07 mg/mL

This data indicates that the standardized extract demonstrates lower IC50 values across various assays, confirming its enhanced antioxidant potential .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound, with studies showing effectiveness against a range of pathogens. The bioactive compounds present in Melissa officinalis have been identified as potential agents for combating bacterial infections.

Case Study: Antimicrobial Efficacy

In vitro studies have reported that extracts from Melissa officinalis exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanisms of action involve disrupting bacterial cell membranes and inhibiting metabolic pathways .

Controlled Release Systems

The integration of this compound into controlled release systems has garnered attention due to its bioactive properties. Nanotechnology applications involving this compound aim to enhance the stability and bioavailability of its active compounds.

Data Table: Controlled Release Systems

System TypeActive CompoundRelease Rate
Liposomal FormulationThis compound12 hours
Nanoparticle SystemEssential Oils24 hours

These systems have shown promise in delivering this compound effectively while minimizing degradation .

Therapeutic Applications in Sleep Disorders

This compound has been explored as a natural alternative for improving sleep quality. Clinical trials have indicated that supplementation with Melissa officinalis extracts can enhance sleep duration and quality without significant side effects.

Case Study: Sleep Quality Improvement

A randomized controlled trial assessed the effects of this compound on sleep quality among participants with insomnia. Results indicated a statistically significant improvement in sleep metrics compared to placebo groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Melissate shares functional and structural similarities with other long-chain fatty acids, but key differences in physical properties and applications distinguish it. Below is a comparative analysis based on available

Table 1: Physical and Chemical Properties of this compound and Comparable Compounds

Compound Chain Length Melting Point (°C) Solubility in Water Natural Sources Key Applications/Reactions
This compound C30:0 Not reported Insoluble Dandelion, orange mint Biomarker, synthesis of potassium salts
Cerotic acid C26:0* 53 (initial), 70 (purified) Not reported Not specified Component of beeswax, industrial coatings
Methyl this compound C31H62O2 Not reported Insoluble Synthetic derivative Lipid research, reference standard

Key Findings:

Chain Length and Melting Points :

  • This compound’s longer carbon chain (C30:0) likely contributes to higher thermal stability compared to cerotic acid (C26:0), which initially melts at 53°C but reaches 70°C after repeated crystallization . Chain length directly correlates with melting points in saturated fatty acids, though exact data for this compound is lacking.

Synthetic Pathways: this compound forms potassium this compound when melissyl alcohol reacts with potassium hydrate, mirroring the synthesis of potassium acetate from ethanol . This reactivity aligns with its carboxylic acid functionality.

Biological Relevance :

  • Unlike cerotic acid (commonly associated with beeswax), this compound is a biomarker for specific plants, highlighting its ecological and phytochemical significance .

Derivatives :

  • Methyl this compound, a derivative, is used in lipid research due to its defined structure and stability . Comparable esters (e.g., methyl palmitate) are typically shorter-chain and less hydrophobic.

Research Implications and Limitations

  • Gaps in Data : Evidence lacks explicit melting points, solubility parameters, and quantitative comparisons of reactivity for this compound. Further studies are needed to elucidate its thermodynamic and kinetic behavior.
  • Biomarker Potential: this compound’s presence in dandelion and orange mint warrants exploration in food authenticity testing and plant biochemistry .

Preparation Methods

Reaction Mechanism and Procedure

Yadav and Singh (2007) demonstrated the synthesis of methyl triacontanoate via mixed Kolbe coupling of mono-methyl azelate (derived from azelaic acid) and hexadecanoic acid (palmitic acid). The process involves three key steps:

  • Synthesis of Mono-Methyl Azelate : Azelaic acid (HOOC-(CH₂)₇-COOH) is partially esterified with methanol to yield mono-methyl azelate (HOOC-(CH₂)₇-COOCH₃).

  • Dimerization via Kolbe Coupling : Mono-methyl azelate undergoes dimerization in the presence of Ba(OH)₂ to form dimethyl thapsate, a C₁₈ diester.

  • Mixed Coupling with Hexadecanoic Acid : The mono-methyl thapsate intermediate is electrochemically coupled with hexadecanoic acid (CH₃(CH₂)₁₄COOH) under controlled current density (10–15 mA/cm²) and neutralization conditions (pH 7–8).

The cross-coupling reaction produces methyl triacontanoate (CH₃(CH₂)₂₈COOCH₃) alongside byproducts such as triacontanedioic acid dimers and alkanes.

Optimization Parameters

Critical variables influencing yield and selectivity include:

ParameterOptimal ValueEffect on Reaction
Molar Ratio1:2 (acid:ester)Minimizes dimer byproducts
Current Density12 mA/cm²Balances reaction rate and selectivity
Anode MaterialPlatinumEnhances decarboxylation efficiency
SolventAqueous methanolFacilitates ion conduction

Under optimized conditions, yields of methyl triacontanoate reach 68–72%, with 15–20% of the product comprising dimers (e.g., dimethyl triacontanedioate).

Olefin Cross-Metathesis

Olefin metathesis has emerged as a modern alternative for synthesizing long-chain esters, leveraging transition-metal catalysts to rearrange carbon-carbon double bonds. Villemin (2007) reported the synthesis of triacontanol via cross-metathesis, with methyl triacontanoate as an intermediate.

Catalytic System and Substrates

The reaction employs cyclododecene and methyl oleate as starting materials, catalyzed by a Grubbs-type ruthenium complex. Key steps include:

  • Metathesis of Cyclododecene : Cyclododecene undergoes ring-opening metathesis with methyl oleate (CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃) to form a C₃₀ intermediate.

  • Hydrogenation : The unsaturated intermediate is hydrogenated to yield methyl triacontanoate.

Yield and Scalability

This method achieves a 65–70% yield of methyl triacontanoate, with shorter reaction times (4–6 hours) compared to Kolbe coupling. However, catalyst cost and the need for high-purity olefins limit large-scale applications.

Comparative Analysis of Methods

MethodYield (%)ByproductsScalabilityCost Efficiency
Kolbe Coupling68–72Dimers, alkanesModerateHigh
Olefin Metathesis65–70Short-chain alkenesLowModerate
Fischer Esterification~50*Water, unreacted acidHighLow

*Theoretical estimate based on analogous esterifications .

Q & A

Q. What are the established methods for synthesizing and characterizing Melissate in laboratory settings?

Answer: this compound synthesis typically involves condensation or esterification reactions under controlled conditions. Key steps include:

  • Reaction setup : Refluxing precursors (e.g., fatty acids and alcohols) in anhydrous solvents like toluene .
  • Purification : Column chromatography or recrystallization to isolate pure this compound .
  • Characterization :
    • NMR spectroscopy (¹H, ¹³C) to confirm molecular structure .
    • HPLC for purity assessment (>98% purity threshold) .
    • Elemental analysis to validate stoichiometry .

Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability?

Answer:

  • Stability testing : Accelerated aging studies under varying temperatures (25°C–60°C) and humidity (40%–80% RH) to monitor degradation via UV-Vis spectroscopy or mass spectrometry .
  • Purity validation : Combine differential scanning calorimetry (DSC) for melting point consistency and gas chromatography (GC) to detect volatile impurities .

Q. How can researchers design experiments to evaluate this compound’s interaction with common solvents?

Answer:

  • Solubility profiling : Use a gradient of solvents (polar to nonpolar) to measure solubility limits via gravimetric analysis .
  • Spectroscopic monitoring : Track solvent-induced structural changes using FTIR (e.g., shifts in carbonyl peaks) .

Q. What baseline pharmacological properties should be prioritized in preliminary this compound studies?

Answer:

  • In vitro assays : Cytotoxicity (MTT assay), membrane permeability (Caco-2 cell models), and metabolic stability (liver microsomes) .
  • Dose-response curves : IC₅₀ calculations for efficacy screening .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Answer:

  • Standardized protocols : Document solvent drying methods, catalyst concentrations, and reaction timelines .
  • Inter-laboratory validation : Share detailed SOPs with independent labs to verify yield and purity metrics .

Advanced Research Questions

Q. How should conflicting data on this compound’s bioactivity be systematically resolved?

Answer:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
  • Meta-analysis : Aggregate datasets from published studies to identify confounding variables (e.g., solvent choice, cell lines) .
  • Controlled replication : Repeat experiments under identical conditions with blinded analysts to reduce bias .

Q. What experimental designs optimize this compound synthesis yield while minimizing byproducts?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst load, solvent ratio) and identify optimal conditions .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

Answer:

  • Molecular dynamics (MD) simulations : Predict binding affinities with target proteins (e.g., docking scores using AutoDock Vina) .
  • QSAR models : Corrogate structural descriptors (logP, polar surface area) with bioavailability data .

Q. What frameworks guide the integration of multi-omics data in this compound toxicity studies?

Answer:

  • Multi-omics pipelines : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify toxicity pathways .
  • Network analysis : Use tools like Cytoscape to map gene-protein-metabolite interactions .

Q. Which statistical methods are robust for analyzing this compound’s dose-dependent effects?

Answer:

  • Non-linear regression : Fit dose-response data to Hill or Log-Logistic models .
  • ANOVA with post-hoc tests : Compare means across dose groups (Tukey’s HSD for pairwise differences) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melissate
Reactant of Route 2
Melissate

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